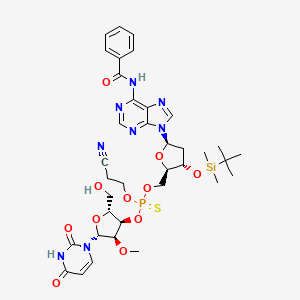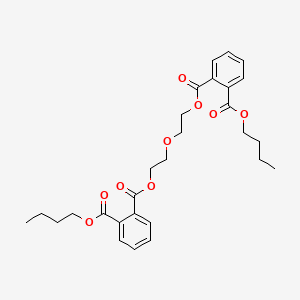
DIETHYLENE GLYCOL, DIESTER with BUTYLPHTHALATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene glycol, diester with butylphthalate is a chemical compound formed by the esterification of diethylene glycol and butylphthalate. This compound is known for its applications in various industries, including plastics, cosmetics, and pharmaceuticals. It is a type of phthalate ester, which is commonly used as a plasticizer to enhance the flexibility and durability of plastic products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol, diester with butylphthalate typically involves the esterification reaction between diethylene glycol and butylphthalate. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. Commonly used catalysts include sulfuric acid and polymer-based catalysts such as Amberlyst . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves heating the reactants in the presence of a catalyst to achieve the desired esterification. The reaction conditions, such as temperature, catalyst concentration, and reaction time, are optimized to maximize the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diethylene glycol, diester with butylphthalate undergoes various chemical reactions, including esterification, hydrolysis, and transesterification. These reactions are influenced by the presence of catalysts and the reaction conditions.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or polymer-based catalysts are used.
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include diethylene glycol, butylphthalate, and various intermediate esters depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethylene glycol, diester with butylphthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the manufacturing of cosmetics, personal care products, and other consumer goods.
Mecanismo De Acción
The mechanism of action of diethylene glycol, diester with butylphthalate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. The compound’s ester bonds can undergo hydrolysis, releasing diethylene glycol and butylphthalate, which can further interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Glycol distearate: Another diester compound used in cosmetics and personal care products.
Diethylene glycol distearate: Similar in structure but used primarily as a lubricant in various industrial applications.
Uniqueness
Diethylene glycol, diester with butylphthalate is unique due to its specific esterification with butylphthalate, which imparts distinct properties such as enhanced flexibility and durability in plastic products. Its applications in both industrial and scientific research settings further highlight its versatility and importance .
Propiedades
Número CAS |
7483-25-2 |
|---|---|
Fórmula molecular |
C28H34O9 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
2-O-[2-[2-(2-butoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-butyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H34O9/c1-3-5-15-34-25(29)21-11-7-9-13-23(21)27(31)36-19-17-33-18-20-37-28(32)24-14-10-8-12-22(24)26(30)35-16-6-4-2/h7-14H,3-6,15-20H2,1-2H3 |
Clave InChI |
QOHGWJJKTCUFDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC(=O)C2=CC=CC=C2C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
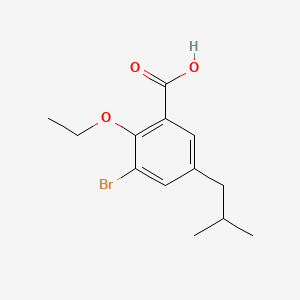
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)

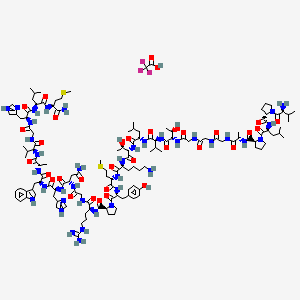

![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
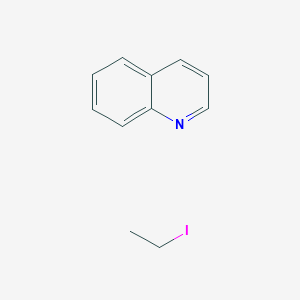
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)

